LSD1 Inhibitory Potency: Ncd38 (tfa) vs. GSK2879552
In a direct biochemical assay using recombinant LSD1, Ncd38 (tfa) inhibits LSD1 with an IC50 of 0.59 µM . In a separate study utilizing the same assay principle (LSD1 inhibition), the clinically evaluated compound GSK2879552 exhibits a markedly more potent IC50 of 0.041 ± 0.006 µM [1]. This quantifies a 14.4-fold difference in potency. Ncd38 therefore offers a less potent, but highly selective, alternative to GSK2879552, which may be advantageous for studies where partial LSD1 inhibition is preferred or to avoid the potent, irreversible target engagement associated with GSK2879552.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.59 µM |
| Comparator Or Baseline | GSK2879552: 0.041 ± 0.006 µM |
| Quantified Difference | 14.4-fold less potent |
| Conditions | Recombinant LSD1 enzymatic assay |
Why This Matters
Researchers requiring a less potent LSD1 inhibitor to avoid complete target ablation or to probe graded responses should select Ncd38 (tfa) over GSK2879552.
- [1] PMC5392756. Table 2. Inhibition of Compounds 20–27 toward LSD1. GSK2879552 IC50 = 0.041 ± 0.006 µM. View Source
